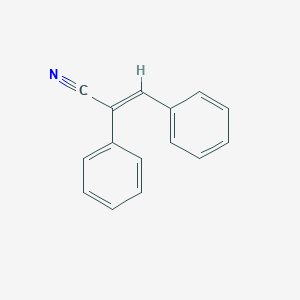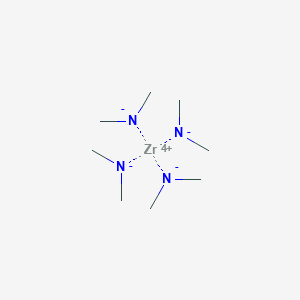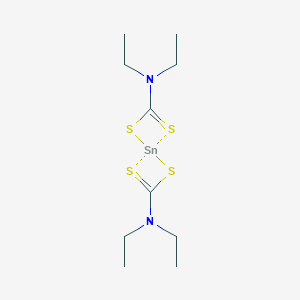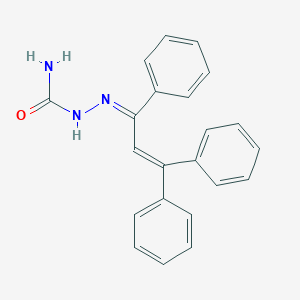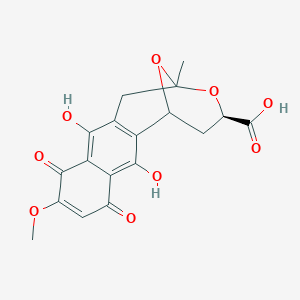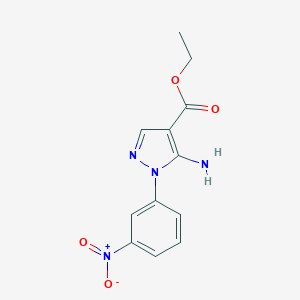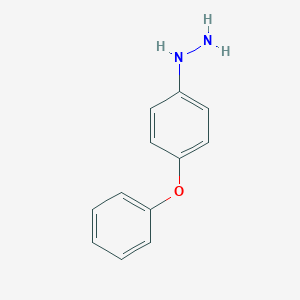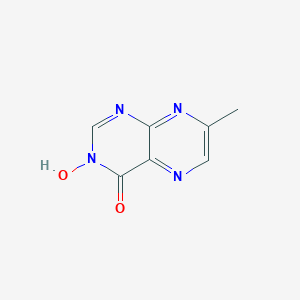
3-Hydroxy-7-methylpteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-7-methylpteridin-4-one, also known as pterin-6-aldehyde or 6-pterin-aldehyde, is a naturally occurring compound that belongs to the pteridine family. It is a yellow-orange pigment that is found in a variety of organisms, including plants, bacteria, and animals. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as biochemistry, medicine, and agriculture.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-7-methylpteridin-4-one is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Hydroxy-7-methylpteridin-4-one has several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress. In addition, 3-Hydroxy-7-methylpteridin-4-one has been shown to have a protective effect on various organs, such as the liver and the kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Hydroxy-7-methylpteridin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its instability in aqueous solutions. This can make it difficult to use in experiments that require long-term exposure to the compound.
Orientations Futures
There are several future directions for the study of 3-Hydroxy-7-methylpteridin-4-one. One of the areas of interest is the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another area of interest is the development of novel synthesis methods that can improve the yield and purity of the compound. Furthermore, the study of the mechanism of action of this compound can provide valuable insights into the role of oxidative stress and inflammation in various diseases.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-7-methylpteridin-4-one can be achieved through several methods. One of the most common methods involves the oxidation of 6-methylpterin-4-one using potassium permanganate. Another method involves the reduction of 6-formylpterin using sodium borohydride. Both of these methods have been extensively studied and optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-Hydroxy-7-methylpteridin-4-one has been widely used in scientific research due to its unique properties. It has been found to be a potent antioxidant and has been shown to scavenge free radicals in vitro. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
18106-60-0 |
|---|---|
Nom du produit |
3-Hydroxy-7-methylpteridin-4-one |
Formule moléculaire |
C7H6N4O2 |
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
3-hydroxy-7-methylpteridin-4-one |
InChI |
InChI=1S/C7H6N4O2/c1-4-2-8-5-6(10-4)9-3-11(13)7(5)12/h2-3,13H,1H3 |
Clé InChI |
JROMCAKSRZKLRD-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)N=CN(C2=O)O |
SMILES canonique |
CC1=CN=C2C(=N1)N=CN(C2=O)O |
Synonymes |
3-Hydroxy-7-methylpteridin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
